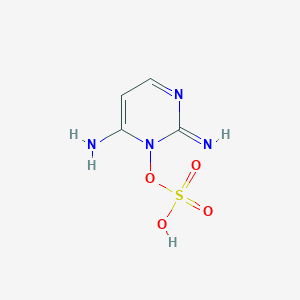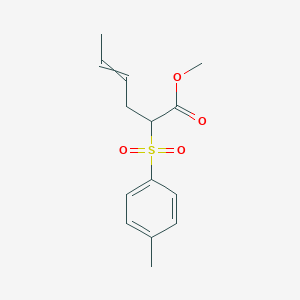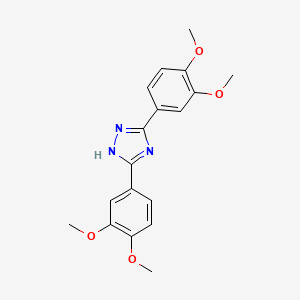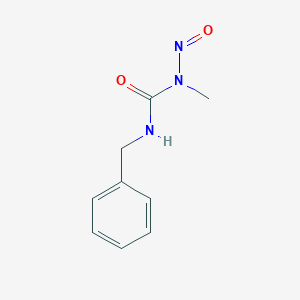
N'-Benzyl-N-methyl-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Benzyl-N-methyl-N-nitrosourea is a chemical compound known for its mutagenic and carcinogenic properties. It belongs to the class of nitrosoureas, which are known for their ability to alkylate DNA, leading to mutations and potential carcinogenesis . This compound is of significant interest in scientific research due to its potent biological effects and its use as a model compound in various studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Benzyl-N-methyl-N-nitrosourea can be synthesized through the reaction of N-methyl-N-nitrosourea with benzyl chloride under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the nitrosourea compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of N’-Benzyl-N-methyl-N-nitrosourea, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment. The key challenge in industrial production is ensuring the stability of the compound during synthesis and storage.
Análisis De Reacciones Químicas
Types of Reactions
N’-Benzyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can transfer its alkyl group to nucleophiles, such as DNA bases, leading to mutations.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form benzylamine and N-methyl-N-nitrosourea.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles like DNA bases, and the reaction is typically carried out in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N’-Benzyl-N-methyl-N-nitrosourea is used in various scientific research applications, including:
Mecanismo De Acción
N’-Benzyl-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. The compound transfers its alkyl group to nucleophilic sites on DNA bases, leading to mutations and potential carcinogenesis . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Nitroso-N-methylurea: Known for its mutagenic and carcinogenic effects.
Uniqueness
N’-Benzyl-N-methyl-N-nitrosourea is unique due to its benzyl group, which enhances its ability to induce mutations compared to other nitrosoureas . The presence of the benzyl group also affects the compound’s stability and reactivity, making it a valuable model for studying the effects of alkylating agents on DNA .
Propiedades
Número CAS |
112899-75-9 |
|---|---|
Fórmula molecular |
C9H11N3O2 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
3-benzyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |
Clave InChI |
QKWJOOYYNDMTFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NCC1=CC=CC=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


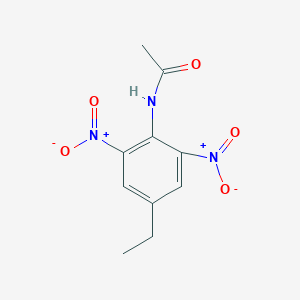

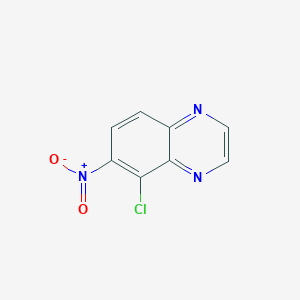

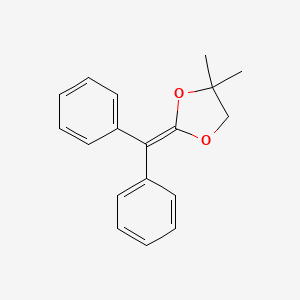
mercury](/img/structure/B14318694.png)



![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)
